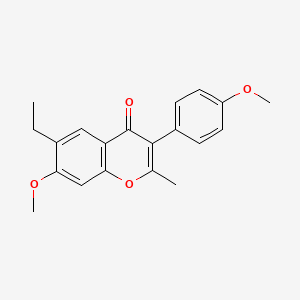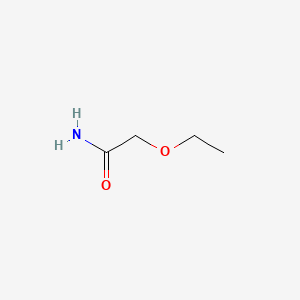![molecular formula C29H26N2O9 B14158049 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate CAS No. 649578-69-8](/img/structure/B14158049.png)
2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and a benzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different oxidized forms of the compound.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in biochemical pathways. The oxoethyl and benzoate moieties may also contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
649578-69-8 |
|---|---|
Molecular Formula |
C29H26N2O9 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-[[4-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C29H26N2O9/c1-18-6-8-20(9-7-18)28(35)19(2)40-27(34)15-14-26(33)30-23-12-10-21(11-13-23)29(36)39-17-25(32)22-4-3-5-24(16-22)31(37)38/h3-13,16,19H,14-15,17H2,1-2H3,(H,30,33) |
InChI Key |
JZJUYSLWTASBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



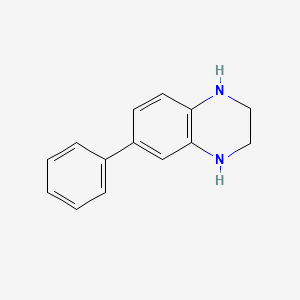
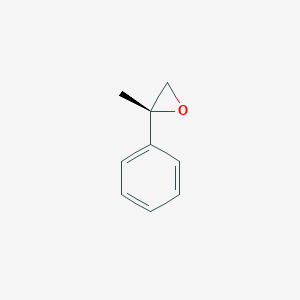
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
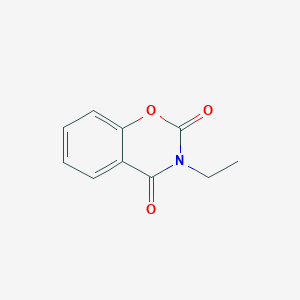

![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
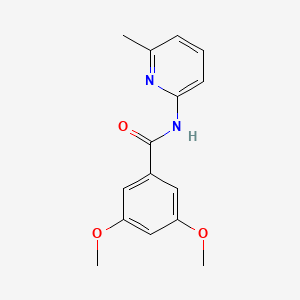
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
